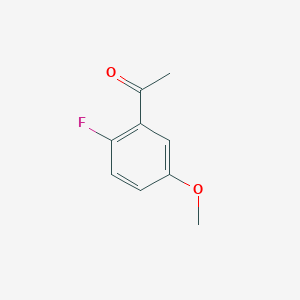

1-(2-Fluoro-5-methoxyphenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluoro-5-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSVMRLQPHKYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542154 | |

| Record name | 1-(2-Fluoro-5-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80309-38-2 | |

| Record name | 1-(2-Fluoro-5-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Fluoro-5-methoxyphenyl)ethanone (CAS 80309-38-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-Fluoro-5-methoxyphenyl)ethanone, a key building block in modern medicinal chemistry. We will delve into its physicochemical properties, spectroscopic profile, synthesis, reactivity, and safety considerations, offering insights grounded in established scientific principles and experimental data.

Core Molecular Characteristics

This compound, also known as 2'-Fluoro-5'-methoxyacetophenone, is a disubstituted aromatic ketone. The presence of a fluorine atom at the ortho position to the acetyl group and a methoxy group at the meta position significantly influences its electronic properties and reactivity, making it a valuable synthon for introducing the 2-fluoro-5-methoxyphenyl moiety into more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 80309-38-2 | SynQuest Laboratories[1] |

| Molecular Formula | C₉H₉FO₂ | BLDpharm[2] |

| Molecular Weight | 168.17 g/mol | BLDpharm[2] |

| Appearance | Not explicitly stated for this isomer, but the related 5-fluoro-2-methoxyacetophenone is a colorless liquid. | Chem-Impex |

| Boiling Point | No experimental data found for this specific isomer. The isomeric 5-Fluoro-2-methoxyacetophenone has a boiling point of 92-98 °C at 5 mmHg. | Chem-Impex |

| Density | No experimental data found for this specific isomer. The isomeric 5'-Fluoro-2'-methoxyacetophenone has a density of 1.1880 g/mL at 25 °C. | Sigma-Aldrich |

| Refractive Index | No experimental data found for this specific isomer. The isomeric 5'-Fluoro-2'-methoxyacetophenone has a refractive index of n20/D 1.5186. | Sigma-Aldrich |

| Storage | Sealed in dry, room temperature. | BLDpharm[2] |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR will exhibit characteristic signals and coupling patterns due to the fluorine and methoxy substituents.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the acetyl group protons. The fluorine atom will cause splitting of the adjacent aromatic proton signals (ortho and meta coupling).

-

¹³C NMR: The carbon NMR spectrum will show characteristic chemical shifts for the carbonyl carbon, the aromatic carbons (with C-F couplings), the methoxy carbon, and the acetyl methyl carbon.

A study on 2'-fluoro-substituted acetophenone derivatives provides valuable insight into the expected NMR characteristics, highlighting the through-space spin-spin couplings between the acetyl group protons/carbon and the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Other characteristic bands will include C-H stretching vibrations of the aromatic ring and the methyl groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z 168.17. Common fragmentation patterns for acetophenones involve the loss of the methyl group (M-15) and the acetyl group (M-43).

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation.

Synthetic Pathway: Friedel-Crafts Acylation

The logical and well-established approach to synthesizing this compound is the Friedel-Crafts acylation of 4-fluoroanisole with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][4] The methoxy group is an activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is blocked by the fluorine atom, the acylation is directed to the ortho position.

Diagram: Proposed Synthesis of this compound via Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation of 4-fluoroanisole.

Experimental Protocol: A Generalized Friedel-Crafts Acylation

The following is a generalized protocol based on the well-established Friedel-Crafts acylation of anisole and its derivatives.[3]

-

Reaction Setup: To a stirred solution of anhydrous aluminum chloride (1.1 equivalents) in an inert solvent (e.g., dichloromethane) under a nitrogen atmosphere at 0 °C, add acetyl chloride (1.1 equivalents) dropwise.

-

Addition of Substrate: After the addition of acetyl chloride is complete, add 4-fluoroanisole (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with the inert solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity Profile

The reactivity of this compound is primarily dictated by the ketone functional group and the substituted aromatic ring.

-

Ketone Reactivity: The carbonyl group can undergo a variety of reactions, including reduction to the corresponding alcohol, oxidation (e.g., Baeyer-Villiger oxidation), and reactions with nucleophiles at the alpha-carbon.

-

Aromatic Ring Reactivity: The aromatic ring is activated by the methoxy group and deactivated by the acetyl and fluoro groups. Further electrophilic aromatic substitution reactions are possible, with the directing effects of the existing substituents determining the position of the incoming electrophile.

Applications in Drug Discovery and Medicinal Chemistry

Substituted acetophenones, particularly those with fluoro and methoxy groups, are valuable intermediates in the synthesis of a wide range of biologically active molecules.[5] The 2-fluoro-5-methoxyphenyl scaffold is present in numerous compounds investigated for various therapeutic applications.

The strategic incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of a drug candidate. The methoxy group can also play a crucial role in receptor binding and modulating the electronic properties of the molecule.

Safety and Handling

Based on the GHS information provided by suppliers, this compound is associated with the following hazards:

Table 2: GHS Hazard Information for this compound

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

(Source: BLDpharm[2])

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its unique substitution pattern provides a handle for introducing specific electronic and steric properties into target compounds. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for its effective utilization in research and development. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

Sources

The Analytical Fingerprint: A Technical Guide to the Spectral Data of 2'-Fluoro-5'-methoxyacetophenone

This in-depth technical guide provides a comprehensive analysis of the spectral data for the compound 2'-Fluoro-5'-methoxyacetophenone. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy characteristics. The interpretation of this data is crucial for the unambiguous identification, purity assessment, and structural elucidation of this important chemical entity.

Introduction

2'-Fluoro-5'-methoxyacetophenone is a substituted aromatic ketone with potential applications in medicinal chemistry and materials science. Its structural features—a fluorine atom ortho to the acetyl group and a methoxy group in the meta position—give rise to a unique and informative spectral fingerprint. Understanding these spectral characteristics is paramount for any researcher working with this compound. This guide will delve into the theoretical underpinnings and practical interpretation of its ¹H NMR, ¹³C NMR, mass, and IR spectra, providing a robust framework for its analytical characterization.

Chemical Structure and Numbering

To facilitate a clear discussion of the spectral data, the following IUPAC numbering system for the aromatic ring will be used throughout this guide.

Caption: IUPAC numbering of 2'-Fluoro-5'-methoxyacetophenone.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the electronic environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 2'-Fluoro-5'-methoxyacetophenone in a standard deuterated solvent like chloroform (CDCl₃) would exhibit distinct signals for the aromatic protons and the methyl groups of the acetyl and methoxy substituents.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | dd | 1H | H-6' |

| ~7.10 | td | 1H | H-3' |

| ~6.95 | dd | 1H | H-4' |

| ~3.85 | s | 3H | -OCH₃ |

| ~2.60 | d | 3H | -COCH₃ |

Interpretation of the ¹H NMR Spectrum

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The acetyl group is electron-withdrawing, the fluorine atom is electronegative and weakly electron-donating through resonance, and the methoxy group is a strong electron-donating group.

-

H-6' (~7.35 ppm): This proton is ortho to the electron-withdrawing acetyl group, leading to a downfield shift. It will appear as a doublet of doublets (dd) due to coupling with H-4' (meta coupling, small J) and the ortho fluorine atom.

-

H-3' (~7.10 ppm): This proton is ortho to the fluorine atom and meta to the methoxy group. It is expected to be a triplet of doublets (td) due to coupling to the adjacent H-4' (ortho coupling, larger J) and the ortho fluorine atom.

-

H-4' (~6.95 ppm): This proton is ortho to the electron-donating methoxy group and para to the fluorine, resulting in an upfield shift. It will appear as a doublet of doublets (dd) due to coupling with H-3' (ortho coupling) and H-6' (meta coupling).

-

-OCH₃ (~3.85 ppm): The methoxy protons will appear as a sharp singlet, as they have no adjacent protons to couple with. Their chemical shift is characteristic of methoxy groups attached to an aromatic ring.

-

-COCH₃ (~2.60 ppm): The acetyl methyl protons will appear as a doublet due to coupling with the adjacent fluorine atom (through-space coupling), a phenomenon observed in ortho-fluoro substituted acetophenones.[1]

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2'-Fluoro-5'-methoxyacetophenone in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase correction and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of 2'-Fluoro-5'-methoxyacetophenone will show distinct signals for each of the nine carbon atoms.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C=O |

| ~160 (d, ¹JCF) | C-2' |

| ~155 | C-5' |

| ~130 | C-1' |

| ~125 (d, ³JCF) | C-6' |

| ~115 (d, ²JCF) | C-4' |

| ~112 (d, ²JCF) | C-3' |

| ~56 | -OCH₃ |

| ~31 (d, ⁴JCF) | -COCH₃ |

Interpretation of the ¹³C NMR Spectrum

The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and resonance effects within the aromatic ring.

-

Carbonyl Carbon (~198 ppm): The carbonyl carbon of the acetyl group is significantly deshielded and appears at a characteristic downfield chemical shift.

-

C-2' (~160 ppm): This carbon is directly bonded to the highly electronegative fluorine atom, causing a large downfield shift. It will appear as a doublet due to a large one-bond coupling constant (¹JCF).

-

C-5' (~155 ppm): This carbon is attached to the oxygen of the methoxy group and is also deshielded.

-

Aromatic Carbons (112-130 ppm): The remaining aromatic carbons appear in the typical region for substituted benzenes. Their specific chemical shifts and the observed carbon-fluorine coupling constants (JCF) are diagnostic. The C-F coupling constants decrease with the number of bonds between the carbon and fluorine atoms (¹JCF > ²JCF > ³JCF).

-

Methoxy Carbon (~56 ppm): The carbon of the methoxy group appears at a characteristic chemical shift.

-

Acetyl Methyl Carbon (~31 ppm): The methyl carbon of the acetyl group will appear as a doublet due to a small four-bond coupling with the fluorine atom (⁴JCF).[1]

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 220 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-1024, as ¹³C has a low natural abundance.

-

-

Processing: Similar to ¹H NMR, apply Fourier transform, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. Electron ionization (EI) is a common technique that leads to characteristic fragmentation.

Predicted Mass Spectrum Data

| m/z | Relative Intensity | Assignment |

| 168 | High | [M]⁺ (Molecular Ion) |

| 153 | Moderate | [M - CH₃]⁺ |

| 125 | High | [M - COCH₃]⁺ |

| 95 | Moderate | [M - COCH₃ - OCH₂]⁺ |

| 43 | High | [CH₃CO]⁺ |

Interpretation of the Mass Spectrum

The fragmentation of 2'-Fluoro-5'-methoxyacetophenone is expected to follow pathways characteristic of aromatic ketones.[2]

Caption: Predicted fragmentation pathway of 2'-Fluoro-5'-methoxyacetophenone.

-

Molecular Ion ([M]⁺, m/z 168): The molecular ion peak is expected to be prominent due to the stability of the aromatic ring.

-

Alpha-Cleavage: The most characteristic fragmentation for acetophenones is the cleavage of the bond between the carbonyl carbon and the adjacent carbon of the phenyl ring or the methyl group.[3][4]

-

Loss of a methyl radical ([M - CH₃]⁺, m/z 153): Cleavage of the C-C bond between the carbonyl group and the methyl group results in a stable acylium ion.

-

Formation of the acetyl cation ([CH₃CO]⁺, m/z 43): Cleavage of the bond between the carbonyl carbon and the aromatic ring yields the acetyl cation, which is often a base peak.

-

-

Loss of the acetyl group ([M - COCH₃]⁺, m/z 125): This fragmentation results in a fluoro-methoxyphenyl cation.

-

Further Fragmentation (m/z 95): The ion at m/z 125 can further lose a formaldehyde radical (•OCH₂) from the methoxy group to form a fluorophenyl cation at m/z 95.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~1680 | Strong | Aromatic Ketone C=O stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1260 | Strong | Aryl-O stretch (asymmetric) |

| ~1150 | Strong | C-F stretch |

| ~1030 | Medium | Aryl-O stretch (symmetric) |

Interpretation of the IR Spectrum

The IR spectrum of 2'-Fluoro-5'-methoxyacetophenone will be dominated by absorptions from the carbonyl group, the aromatic ring, and the C-F and C-O bonds.

-

C-H Stretching: The region above 3000 cm⁻¹ will show peaks corresponding to the C-H stretching of the aromatic ring, while the region just below 3000 cm⁻¹ will show the C-H stretching of the methyl groups.

-

C=O Stretching (~1680 cm⁻¹): A strong absorption band in this region is characteristic of an aromatic ketone.[5][6] The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to a saturated ketone.[7]

-

Aromatic C=C Stretching (~1600, ~1480 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond vibrations within the benzene ring.

-

Aryl-O and C-F Stretching: The strong bands in the fingerprint region (~1260, ~1150, and ~1030 cm⁻¹) are indicative of the C-O stretching of the methoxy group and the C-F stretching vibration.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Conclusion

The comprehensive spectral analysis of 2'-Fluoro-5'-methoxyacetophenone presented in this guide provides a robust analytical framework for its characterization. The predicted ¹H and ¹³C NMR, mass spectrometry, and IR data, along with their detailed interpretations, offer a powerful toolkit for researchers to confirm the identity, purity, and structure of this compound. The provided experimental protocols serve as a practical starting point for obtaining high-quality spectral data. By leveraging this information, scientists and professionals in drug development can proceed with confidence in their use of 2'-Fluoro-5'-methoxyacetophenone for further research and application.

References

-

StudyRaid. (n.d.). Understand mass Spectrometry Fragmentation of Acetophenone. Retrieved from [Link]

-

LibreTexts. (2021). Infrared Spectroscopy. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

JoVE. (2025). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

-

Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Retrieved from [Link]

-

NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

NIST. (n.d.). 4-Acetylanisole. In NIST Chemistry WebBook. Retrieved from [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

SpectraBase. (n.d.). 2'-Fluoroacetophenone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2015). p-Methoxyacetophenone.....Cock can teach you NMR. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Methoxyacetophenone. Retrieved from [Link]

-

Chemistry Steps. (2023). Alpha (α) Cleavage. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. Retrieved from [Link]

-

ChemistryViews. (2018). Substituent Effects on Benzene Rings. Retrieved from [Link]

-

University of Warsaw. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

University of Wisconsin-La Crosse. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Retrieved from [Link]

-

NIST. (n.d.). 3-Methoxyacetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]

-

LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (2015). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-4'-fluoroacetophenone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluoroacetophenone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 2'-Fluoroacetophenone - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Mass spectra of fluorocarbons. In Journal of Research of the National Bureau of Standards. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 3. Mass spectrometry-based structure elucidation. Fragmentation.... Retrieved from [Link]

-

University of Puget Sound. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

University of Central Florida. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032570). Retrieved from [Link]

-

NIST. (n.d.). o-Fluoroacetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2'-Hydroxy-4'-methoxyacetophenone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. app.studyraid.com [app.studyraid.com]

- 3. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 4. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

A Technical Guide to the Molecular Structure and Characterization of 1-(2-Fluoro-5-methoxyphenyl)ethanone

Abstract This technical guide provides an in-depth analysis of 1-(2-Fluoro-5-methoxyphenyl)ethanone (CAS No. 80309-38-2), a key chemical intermediate in pharmaceutical research. The document elucidates the compound's molecular structure, conformational preferences, and physicochemical properties. It details a robust synthetic protocol via Friedel-Crafts acylation and provides comprehensive, step-by-step methodologies for its structural verification using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering expert insights into the causal relationships between molecular structure and analytical data, thereby ensuring trustworthy and reproducible scientific outcomes.

Introduction: Significance in Medicinal Chemistry

This compound, also known as 2'-Fluoro-5'-methoxyacetophenone, is a substituted aromatic ketone. Its strategic importance lies in its utility as a versatile building block for the synthesis of more complex molecules. The presence of three distinct functional groups—a ketone, a fluorine atom, and a methoxy group—on an aromatic scaffold provides multiple reaction sites for chemical modification. Fluorine-containing compounds are of particular interest in drug development, as the introduction of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate. This guide provides the foundational knowledge required to synthesize, purify, and rigorously characterize this valuable compound.

Molecular Structure and Physicochemical Properties

The structural integrity of any chemical intermediate is paramount. For this compound, the arrangement of its substituents dictates its reactivity and its unique spectroscopic signature.

Structural Analysis and Conformational Preference

The molecule consists of an acetophenone core, substituted at the 2-position with a fluorine atom and at the 5-position with a methoxy group. A critical aspect of its structure, revealed through advanced NMR studies on analogous 2'-fluoro-substituted acetophenones, is the strong preference for an s-trans conformation. In this arrangement, the carbonyl oxygen and the fluorine atom are positioned on opposite sides of the C(aryl)-C(carbonyl) bond. This conformation is stabilized by minimizing steric hindrance and is confirmed by the observation of significant through-space spin-spin couplings between the acetyl protons (Hα) and the fluorine atom (¹H-¹⁹F) as well as the acetyl carbon (Cα) and the fluorine atom (¹³C-¹⁹F).[1]

The diagram below illustrates the key structural features and the preferred s-trans conformation.

Caption: Workflow for the synthesis and characterization of the target compound.

Protocol: Synthesis via Friedel-Crafts Acylation

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane (DCM).

-

Reagent Addition: Cool the suspension to 0°C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via the dropping funnel.

-

Substrate Addition: After stirring for 15 minutes, add a solution of 4-fluoroanisole (1.0 eq) in dry DCM dropwise, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. [2]Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent in vacuo. Purify the crude product by column chromatography on silica gel.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Analysis & Expected Results:

-

¹H NMR:

-

Aromatic Region (δ 6.8-7.5 ppm): Expect three signals corresponding to the three aromatic protons. The splitting patterns will be complex due to both H-H and H-F couplings.

-

Methoxy Protons (δ ~3.9 ppm): A sharp singlet, integrating to 3H.

-

Acetyl Protons (δ ~2.6 ppm): A doublet, integrating to 3H. The key diagnostic feature is the splitting of this signal by the fluorine atom over five bonds (⁵JHF), with an expected coupling constant > 3 Hz, confirming the s-trans conformation. [1] * ¹³C NMR:

-

Carbonyl Carbon (C=O): δ ~195-200 ppm.

-

Aromatic Carbons: Expect 6 distinct signals, several of which will appear as doublets due to C-F coupling. The carbon directly bonded to fluorine (C-F) will show a large ¹JCF coupling constant.

-

Methoxy Carbon (-OCH₃): δ ~56 ppm.

-

Acetyl Carbon (-CH₃): δ ~29-31 ppm. This signal should appear as a doublet due to the four-bond coupling to fluorine (⁴JCF), another key indicator of the preferred conformation. [1]

-

-

Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation: Acquire the spectrum using a thin film on a salt plate (for liquids) or via an ATR accessory.

-

Data Analysis & Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3050-3100 | Aromatic C-H Stretch | Medium |

| ~2950-2850 | Aliphatic C-H Stretch | Medium |

| ~1685 | C=O Stretch (Aryl Ketone) | Strong, Sharp |

| ~1600, ~1480 | Aromatic C=C Stretch | Medium-Strong |

| ~1250, ~1030 | C-O-C Asymmetric & Symmetric Stretch | Strong |

| ~1200-1100 | C-F Stretch | Strong |

The presence of a strong, sharp peak around 1685 cm⁻¹ is definitive for the carbonyl group of the ketone. [3][4]

Protocol: Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into an electron ionization (EI) mass spectrometer.

-

Data Analysis & Expected Fragmentation:

-

Molecular Ion (M⁺•): Expect a clear peak at m/z = 168, corresponding to the molecular weight of the compound.

-

Major Fragments:

-

m/z = 153 ([M-CH₃]⁺): This prominent peak results from the alpha-cleavage loss of the acetyl methyl group, forming a stable acylium ion. [5] * m/z = 125 ([M-COCH₃]⁺): Loss of the entire acetyl group.

-

-

Conclusion

This compound is a strategically important chemical intermediate whose molecular structure has been thoroughly elucidated. Its synthesis is reliably achieved through Friedel-Crafts acylation, and its identity is unequivocally confirmed through a combination of NMR, IR, and MS techniques. The insights provided in this guide, particularly regarding the compound's conformational preference and its corresponding spectroscopic signatures, equip researchers with the expert knowledge needed for confident synthesis and application in advanced scientific endeavors, especially within the field of drug discovery.

References

-

Schaller, C. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). Chemical shifts. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. Retrieved from [Link]

-

Ota, E., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

-

International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]

-

University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S12. 13 C NMR spectrum of 1-(2-Fluorophenyl)ethanone oxime (2f). Retrieved from [Link]

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). 29.6 Infrared (IR) Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

ResearchGate. (2005, August 7). Mass spectra of 1‐(2′‐hydroxy‐5′‐alkylphenyl)‐1‐alkanone (E)‐oximes. Retrieved from [Link]

Sources

Conformational analysis of 2'-fluoro-substituted acetophenones

An In-Depth Technical Guide to the Conformational Analysis of 2'-Fluoro-Substituted Acetophenones

For Professionals in Research, Discovery, and Development

Abstract

The substitution of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, imparting profound effects on molecular properties. The 2'-fluoro-substituted acetophenone scaffold is a vital building block, where the ortho-fluoro group exerts significant control over the molecule's three-dimensional structure.[1][2] Understanding the conformational preferences of this moiety is not merely an academic exercise; it is critical for rational drug design, as conformation dictates molecular recognition and biological activity. This guide provides an in-depth exploration of the conformational landscape of 2'-fluoro-substituted acetophenones, synthesizing field-proven experimental techniques with robust computational validation to present a self-validating analytical framework. We will delve into the causality behind experimental choices, offering not just protocols, but a logical and scientific narrative for researchers, scientists, and drug development professionals.

The Conformational Dichotomy: s-trans vs. s-cis

The central question in the conformational analysis of 2'-fluoroacetophenones revolves around the rotation of the acetyl group relative to the phenyl ring. This rotation gives rise to two principal planar conformers: s-trans and s-cis. The defining characteristic is the dihedral angle (ω) between the C-F bond and the C=O bond.

-

s-trans conformer: The fluorine atom and the carbonyl oxygen are positioned on opposite sides of the C-C bond connecting the acetyl group to the ring.

-

s-cis conformer: The fluorine atom and the carbonyl oxygen are on the same side (syn-periplanar).

Experimental and computational evidence overwhelmingly indicates that 2'-fluoro-substituted acetophenones exist almost exclusively in the s-trans conformation in solution.[3][4][5] This pronounced preference is a direct consequence of the powerful electronic repulsion between the highly electronegative fluorine atom and the carbonyl oxygen.[3] In the s-cis arrangement, the proximity of these two electron-rich centers leads to significant destabilization.[3][4]

Caption: Conformational equilibrium of 2'-fluoroacetophenone.

Experimental Elucidation: A Dual-Pronged Approach

To establish the conformational ground truth, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state analysis and X-ray crystallography for solid-state confirmation is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution

NMR is the most powerful tool for this analysis in the solution phase. The key lies in observing through-space spin-spin couplings (TS-couplings) between the fluorine nucleus (¹⁹F) and the protons (¹H) or carbons (¹³C) of the acetyl methyl group.[5][6] These couplings are only possible when the nuclei are held in close proximity, a condition met exclusively in the s-trans conformer.[7]

Key Observables:

-

⁵J(Hα, F): A five-bond coupling between the methyl protons and the fluorine.

-

⁴J(Cα, F): A four-bond coupling between the methyl carbon and the fluorine.

The presence and magnitude of these couplings serve as definitive proof of the s-trans preference.[3] Furthermore, the magnitude of these coupling constants shows a linear correlation with the dielectric constant of the solvent, a phenomenon that provides deeper insight into the molecule's electronic environment.[3][5]

This protocol is designed to unambiguously detect the through-space interaction.

-

Sample Preparation: Dissolve 5-10 mg of the 2'-fluoroacetophenone derivative in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a high-quality NMR tube. Ensure the concentration is sufficient for good signal-to-noise.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of ¹H and ¹⁹F observation.

-

Tune and match the probe for both ¹H and ¹⁹F channels.

-

Acquire standard 1D ¹H and ¹⁹F spectra to determine the chemical shifts of the methyl protons and the fluorine atom.

-

-

HOESY Experiment Acquisition:

-

Load a standard 2D HOESY pulse sequence.

-

Set the spectral widths for both ¹H (F2 dimension) and ¹⁹F (F1 dimension) to encompass all relevant signals.

-

Crucial Parameter - Mixing Time (τm): The choice of mixing time is critical for observing the through-space NOE. Start with a mixing time of ~300-500 ms. A range of mixing times may be necessary to optimize the cross-peak intensity.

-

Set an appropriate number of scans and increments in the F1 dimension to achieve adequate resolution and signal-to-noise.

-

-

Data Processing and Interpretation:

-

Process the 2D data with appropriate window functions (e.g., squared sine-bell) and Fourier transformation.

-

Self-Validating Check: A cross-peak appearing at the chemical shift coordinates of the methyl protons (¹H) and the fluorine atom (¹⁹F) is a direct and authoritative confirmation of their spatial proximity. The absence of such a peak would strongly argue against the s-trans conformation.

-

Single-Crystal X-ray Crystallography: The Solid-State Benchmark

While NMR provides information about the dominant conformation in solution, X-ray crystallography offers an unambiguous snapshot of the molecule's structure in the solid state. This technique has been used to definitively confirm the s-trans conformation for several 2'-fluoroacetophenone derivatives.[3][4]

-

Crystal Growth (The Causality Step): The success of this technique is entirely dependent on obtaining high-quality single crystals. This is the most critical, and often challenging, step. The choice of solvent is paramount.

-

Rationale: A solvent system must be chosen where the compound has moderate solubility. If solubility is too high, the compound will not crystallize; if too low, it will precipitate as a powder.

-

Method: Slow evaporation is a reliable method. Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like hexane/ethyl acetate) to near saturation. Loosely cover the vial and allow the solvent to evaporate over several days to weeks.

-

-

Crystal Mounting: Carefully select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.

-

Data Collection:

-

Mount the crystal on the diffractometer.

-

Cool the crystal under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations and improve data quality.

-

Perform an initial unit cell determination.

-

Collect a full sphere of diffraction data using a suitable radiation source (e.g., Mo Kα or Cu Kα).

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain reflection intensities.

-

Solve the structure using direct methods or Patterson methods to locate the positions of the atoms.

-

Refine the atomic positions and thermal parameters against the experimental data.

-

Trustworthiness Check: The final refined structure should have low R-factors (typically R1 < 5%) and a good-of-fit (GOF) value close to 1, indicating a reliable model. The resulting structure provides precise bond lengths, angles, and the critical C-C-C-O and F-C-C=O dihedral angles, confirming the s-trans geometry.

-

Computational Validation: In Silico Corroboration

Computational chemistry, specifically Density Functional Theory (DFT), provides a powerful and cost-effective method to investigate conformational preferences and corroborate experimental findings.[8][9] DFT calculations have consistently shown that the s-trans conformer of 2'-fluoroacetophenone is significantly more stable (lower in energy) than the s-cis conformer.[4]

Caption: Self-validating workflow for conformational analysis.

-

Structure Preparation:

-

Draw the 2D structure of the 2'-fluoroacetophenone derivative in a molecular editor.

-

Generate the initial 3D coordinates for both the s-cis and s-trans conformers.

-

-

Geometry Optimization:

-

Rationale: This step finds the lowest energy geometry for each starting conformer. The choice of functional and basis set is a balance between accuracy and computational cost. The B3LYP functional with a 6-311G(d,p) basis set is a widely accepted standard for such systems.[10]

-

Method: Perform a full geometry optimization for both the s-cis and s-trans structures.

-

-

Frequency Calculation:

-

Rationale (Self-Validating Step): A true energy minimum must have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer.

-

Method: Perform a frequency calculation on each optimized geometry. Confirm that there are no imaginary frequencies. The output also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed for Gibbs free energy.

-

-

Energy Calculation and Analysis:

-

Extract the Gibbs free energy (G) for both conformers.

-

Calculate the relative energy difference (ΔG) = G(s-cis) - G(s-trans).

-

A positive ΔG confirms that the s-trans conformer is more stable. The magnitude of ΔG can be used with the Boltzmann distribution equation to estimate the population ratio of the conformers at a given temperature.

-

Data Synthesis and Interpretation

Table 1: Representative Data for 2'-Fluoroacetophenone

| Method | Parameter | Result | Interpretation |

|---|---|---|---|

| NMR | ⁵J(Hα, F) Coupling | ~5 Hz in CCl₄[7] | Confirms close proximity of methyl H and F |

| X-ray | F-C-C=O Dihedral Angle | ~180° | Unambiguous s-trans conformation in solid state |

| DFT | ΔG (s-cis - s-trans) | > 0[4] | s-trans is the thermodynamically favored conformer |

Conclusion and Implications for Drug Development

The conformational analysis of 2'-fluoro-substituted acetophenones reveals an almost exclusive preference for the s-trans conformation. This preference is not subtle; it is a powerful directing effect driven by the electronic repulsion between the ortho-fluorine and the carbonyl oxygen. This structural rigidity is a highly desirable trait in drug design. By locking the molecule into a single, predictable conformation, medicinal chemists can design ligands with higher specificity and reduced entropic penalties upon binding to a biological target. The methodologies outlined in this guide—combining advanced NMR techniques, definitive X-ray crystallography, and corroborative DFT calculations—provide a robust, self-validating framework for any scientist seeking to understand and leverage the profound conformational effects of fluorine in molecular design.

References

-

Title: Conformational property of 2′-fluoroacetophenone derivatives. Source: ResearchGate URL: [Link]

-

Title: Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, aceto Source: RSC Publishing URL: [Link]

-

Title: Unlock the Potential of 2'-Fluoroacetophenone: A Comprehensive Guide for Chemical Synthesis and Pharmaceutical Intermediates Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Conformational Analysis of 1,3-Difluorinated Alkanes Source: Semantic Scholar URL: [https://www.semanticscholar.org/paper/Conformational-Analysis-of-1%2C3-Difluorinated-Alkanes-Wag ner-Tautermann/6e6c4331572459a9332e482270921e1495393081]([Link] ner-Tautermann/6e6c4331572459a9332e482270921e1495393081)

-

Title: Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings Source: PMC - NIH URL: [Link]

-

Title: A DFT study of the conformational behavior of para-substituted acetophenones in vacuum and in various solvents Source: ResearchGate URL: [Link]

-

Title: Conformational Preference of 2'-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H-19F and 13C-19F Spin-Spin Couplings Source: PubMed URL: [Link]

-

Title: Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage Source: ChemRxiv URL: [Link]

-

Title: Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds Source: Fluorine Notes URL: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational Preference of 2'-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H-19F and 13C-19F Spin-Spin Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones and methyl benzoates by the lanthanide induced shift (LIS) technique - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Volume # 1(86), January - February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds" [notes.fluorine1.ru]

An In-Depth Technical Guide to the Synthesis of 1-(2-Fluoro-5-methoxyphenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(2-fluoro-5-methoxyphenyl)ethanone, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the prevalent synthetic strategies, including Friedel-Crafts acylation and a multi-step approach involving the Fries rearrangement. The guide delves into the mechanistic underpinnings of these reactions, provides detailed, field-proven experimental protocols, and discusses the critical aspects of purification and characterization. All data and protocols are supported by citations from authoritative sources to ensure scientific integrity and reproducibility.

Introduction and Physicochemical Profile

This compound, also known as 2'-fluoro-5'-methoxyacetophenone, is an aromatic ketone of significant interest in synthetic organic chemistry. Its substituted phenyl ring serves as a versatile scaffold for the construction of more complex molecules. The presence of the fluoro and methoxy groups imparts specific electronic properties that can influence the biological activity and pharmacokinetic profile of derivative compounds.

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 80309-38-2 | [1] |

| Molecular Formula | C₉H₉FO₂ | [2] |

| Molecular Weight | 168.16 g/mol | [2] |

| Appearance | Liquid | [2] |

| Density | 1.188 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.5186 | [2] |

| Flash Point | >110 °C (>230 °F) - closed cup | [2] |

Safety and Handling:

This compound is classified as harmful if swallowed and can cause serious eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from a reliable supplier.

Synthetic Pathways: A Comparative Analysis

The synthesis of this compound can be approached through several routes. This guide will focus on the two most logical and commonly employed strategies: direct Friedel-Crafts acylation of 4-fluoroanisole and a multi-step sequence commencing with a Fries rearrangement of 4-fluorophenyl acetate.

Pathway A: Direct Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones.[3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[4] For the synthesis of our target molecule, this translates to the acylation of 4-fluoroanisole with acetyl chloride.

Mechanism and Regioselectivity:

The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of acetyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃).[5]

Caption: General mechanism of Friedel-Crafts acylation.

The methoxy group (-OCH₃) of 4-fluoroanisole is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance.[6] The fluorine atom is a deactivating group but is also an ortho, para-director. The directing effects of the methoxy group are dominant. Acylation is expected to occur at the positions ortho and para to the methoxy group. Since the para position is occupied by the fluorine atom, the acylation will be directed to the two ortho positions. However, due to the steric hindrance posed by the methoxy group, acylation is favored at the less hindered ortho position, which is adjacent to the fluorine atom, yielding the desired 2-acetyl product.

Pathway B: Fries Rearrangement and Subsequent Methylation

An alternative and often complementary route to Friedel-Crafts acylation is the Fries rearrangement.[1][7][8][9][10] This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, also catalyzed by a Lewis acid.[8] This pathway involves three main steps:

-

Esterification: 4-Fluorophenol is esterified with acetyl chloride or acetic anhydride to form 4-fluorophenyl acetate.

-

Fries Rearrangement: The 4-fluorophenyl acetate undergoes an intramolecular rearrangement to yield predominantly the ortho-acylated product, 1-(5-fluoro-2-hydroxyphenyl)ethanone. Temperature control is crucial in this step, as lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product.[8]

-

Methylation: The resulting phenolic hydroxyl group is then methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, to afford the final product.

Caption: Multi-step synthesis via Fries rearrangement.

Causality in Pathway Choice:

-

Friedel-Crafts Acylation (Pathway A): This is the more direct route. However, anisole and its derivatives can be susceptible to demethylation by strong Lewis acids like AlCl₃, especially at elevated temperatures. This can reduce the yield of the desired methoxy-substituted product. The choice of a milder Lewis acid, such as FeCl₃, or careful temperature control can mitigate this side reaction.

-

Fries Rearrangement (Pathway B): This pathway avoids the issue of demethylation during the C-C bond-forming step. The Fries rearrangement can offer better regioselectivity in some cases. However, it is a multi-step synthesis, which may result in a lower overall yield and requires the handling of additional reagents and purification steps.

Detailed Experimental Protocols

Protocol for Pathway A: Friedel-Crafts Acylation of 4-Fluoroanisole

This protocol is adapted from established procedures for the acylation of anisole.[5][6]

Materials:

-

4-Fluoroanisole

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

5% Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 equivalents). Add anhydrous dichloromethane (100 mL) to the flask and cool the suspension to 0 °C in an ice-water bath.

-

Addition of Acetyl Chloride: Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension via the dropping funnel over 15 minutes.

-

Addition of 4-Fluoroanisole: To the resulting mixture, add a solution of 4-fluoroanisole (1.0 equivalent) in anhydrous dichloromethane (50 mL) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated HCl (20 mL). Stir until the ice has melted and the layers have separated.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (100 mL), 5% NaOH solution (100 mL), and brine (100 mL). The basic wash removes any unreacted acetyl chloride and phenolic byproducts.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol for Pathway B: Fries Rearrangement and Methylation

Step 1: Synthesis of 4-Fluorophenyl Acetate

-

To a solution of 4-fluorophenol (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C, slowly add acetyl chloride (1.1 equivalents).

-

Stir the mixture at room temperature for 1 hour.

-

Wash the reaction mixture with water, 1 M HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 4-fluorophenyl acetate, which can often be used in the next step without further purification.

Step 2: Fries Rearrangement to 1-(5-Fluoro-2-hydroxyphenyl)ethanone

This protocol is based on a patented procedure for a similar transformation.

-

In a reaction vessel, place anhydrous aluminum chloride (2.5 equivalents).

-

Heat the aluminum chloride to 130-140 °C.

-

Slowly add 4-fluorophenyl acetate (1.0 equivalent) to the molten aluminum chloride.

-

Stir the mixture at 140-150 °C for 2-3 hours.

-

Cool the reaction mixture to room temperature and then carefully quench by adding it to a mixture of ice and concentrated HCl.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate to give the crude 1-(5-fluoro-2-hydroxyphenyl)ethanone.

Step 3: Methylation to this compound

-

To a solution of 1-(5-fluoro-2-hydroxyphenyl)ethanone (1.0 equivalent) and potassium carbonate (1.5 equivalents) in acetone, add dimethyl sulfate (1.2 equivalents) dropwise.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After cooling, filter off the potassium carbonate and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate to obtain the crude final product.

Purification and Characterization

Purification:

The crude this compound obtained from either pathway is typically an oil and can be purified by one of the following methods:

-

Vacuum Distillation: This is an effective method for purifying liquid products on a larger scale. The product should be distilled under reduced pressure to avoid decomposition.

-

Column Chromatography: For smaller scales or to achieve very high purity, column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes is a suitable eluent system.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for structural elucidation.[11] The expected chemical shifts for the target molecule are as follows:

-

¹H NMR:

-

A singlet for the acetyl methyl protons (-COCH₃) around δ 2.6 ppm.

-

A singlet for the methoxy protons (-OCH₃) around δ 3.9 ppm.

-

Three aromatic protons in the region of δ 6.9-7.5 ppm, showing characteristic splitting patterns due to H-H and H-F coupling.

-

-

¹³C NMR:

-

A signal for the acetyl methyl carbon around δ 29 ppm.

-

A signal for the methoxy carbon around δ 56 ppm.

-

A signal for the carbonyl carbon around δ 198 ppm.

-

Six aromatic carbon signals, with those bearing or adjacent to the fluorine atom showing characteristic C-F coupling.

-

Infrared (IR) Spectroscopy:

The IR spectrum should show a strong absorption band for the carbonyl (C=O) stretch of the ketone at approximately 1680 cm⁻¹. Other characteristic peaks include C-O stretching for the ether and C-F stretching.

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.16 g/mol ).

Conclusion

This technical guide has detailed two primary synthetic routes for the preparation of this compound. The direct Friedel-Crafts acylation of 4-fluoroanisole offers a more atom-economical and shorter pathway, while the multi-step approach via a Fries rearrangement provides an alternative that can circumvent potential side reactions like demethylation. The choice of pathway will depend on the specific requirements of the synthesis, including scale, available starting materials, and desired purity. The provided protocols, grounded in established chemical principles and supported by literature, offer a robust starting point for the successful synthesis, purification, and characterization of this valuable chemical intermediate.

References

-

Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Alex Andonian. Retrieved from [Link]

-

Aaron Chemistry GmbH. (n.d.). 80309-38-2 | MFCD01074363. Retrieved from [Link]

-

ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

-

YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. [Link]

-

University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

-

LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

Sources

- 1. Fries Rearrangement [sigmaaldrich.com]

- 2. 5′-Fluoro-2′-methoxyacetophenone 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scribd.com [scribd.com]

- 4. CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone - Google Patents [patents.google.com]

- 5. websites.umich.edu [websites.umich.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Fries Rearrangement [organic-chemistry.org]

- 8. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Fries Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-(2-Fluoro-5-methoxyphenyl)ethanone

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 1-(2-Fluoro-5-methoxyphenyl)ethanone, a substituted acetophenone, serves as a critical building block in the synthesis of various pharmacologically active compounds and functional materials. Its chemical structure, featuring a fluorine atom and a methoxy group on the phenyl ring, introduces specific electronic and conformational properties that are crucial for its reactivity and biological interactions. Therefore, the unambiguous confirmation of its structure and purity is a non-negotiable prerequisite for its use in any research and development setting.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the characterization of this compound. We will delve into the principles of these techniques, provide field-proven experimental protocols, and offer a detailed interpretation of the resulting spectral data. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable methodology for the structural verification of this and similar compounds.

I. Mass Spectrometry (MS) Analysis

Principle of Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that provides valuable structural information through characteristic fragmentation patterns. In the ion source, vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺·).[1][2] The molecular ion, being energetically unstable, undergoes fragmentation, breaking into smaller, stable charged ions and neutral radicals.[2][3] The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.[2]

Experimental Protocol for EI-MS

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as methanol or dichloromethane. The high purity of the solvent is critical to avoid interference from impurities.

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230°C

-

Mass Range: m/z 40-300

-

-

Data Acquisition: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for enhanced separation and purity assessment. Acquire the mass spectrum.

Data Interpretation for this compound

The molecular formula for this compound is C₉H₉FO₂. The expected molecular weight is approximately 168.16 g/mol .[4]

-

Molecular Ion Peak (M⁺·): The mass spectrum will exhibit a molecular ion peak at m/z = 168. This peak confirms the molecular weight of the compound.

-

Key Fragmentation Patterns: The fragmentation of acetophenones is well-characterized and primarily involves two key pathways:

-

Alpha-Cleavage (α-cleavage): This is the most favorable fragmentation pathway for ketones. It involves the cleavage of the bond between the carbonyl carbon and the methyl group, resulting in the loss of a methyl radical (·CH₃). This generates a stable acylium ion.

-

[M - 15]⁺: A prominent peak will be observed at m/z = 153 (168 - 15), corresponding to the [C₈H₆FO₂]⁺ ion. This is often the base peak (the most intense peak) in the spectrum.

-

-

Loss of Acetyl Group: Cleavage of the bond between the carbonyl carbon and the aromatic ring results in the loss of an acetyl radical (·COCH₃).

-

[M - 43]⁺: A peak at m/z = 125 (168 - 43) may be observed, corresponding to the [C₇H₆FO]⁺ ion.

-

-

The presence of the molecular ion peak at m/z 168 and the characteristic base peak at m/z 153 provides strong evidence for the identity of this compound.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, we can determine the connectivity of atoms and infer the three-dimensional structure.

A. ¹H NMR Spectroscopy

Principle of ¹H NMR

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and the number of neighboring protons. This information is derived from the chemical shift (δ), integration, and spin-spin coupling (multiplicity) of the NMR signals.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup:

-

Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

-

Temperature: 298 K (25 °C).

-

-

Data Acquisition: Acquire the ¹H NMR spectrum.

Data Interpretation for this compound

The structure of this compound has three distinct regions for proton signals: the aromatic region, the methoxy region, and the acetyl methyl region.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5-7.6 | dd | 1H | H-6 | This proton is ortho to the electron-withdrawing acetyl group, leading to a downfield shift. It is coupled to H-4 (meta, small J) and H-3 (ortho, larger J). |

| ~7.1-7.2 | ddd | 1H | H-3 | This proton is ortho to the fluorine atom and meta to the acetyl group. It will show coupling to H-4 (ortho, large J), H-6 (para, small J), and the fluorine atom. |

| ~6.9-7.0 | dd | 1H | H-4 | This proton is ortho to the electron-donating methoxy group, resulting in an upfield shift. It is coupled to H-3 (ortho, large J) and H-6 (meta, small J). |

| ~3.9 | s | 3H | -OCH₃ | The methoxy protons are deshielded by the adjacent oxygen atom and appear as a singlet. |

| ~2.6 | d | 3H | -COCH₃ | The acetyl methyl protons are deshielded by the carbonyl group. A through-space coupling to the ortho fluorine atom may result in a doublet with a small coupling constant.[5] |

-

dd = doublet of doublets, ddd = doublet of doublet of doublets, s = singlet, d = doublet

B. ¹³C NMR Spectroscopy

Principle of ¹³C NMR

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of each carbon is highly sensitive to its electronic environment. A key feature in the ¹³C NMR of organofluorine compounds is the presence of carbon-fluorine (C-F) coupling, which can be observed over one or more bonds.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup:

-

Spectrometer Frequency: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

-

Acquisition Mode: Proton-decoupled mode to simplify the spectrum to singlets for each carbon (unless C-F coupling is present).

-

-

Data Acquisition: Acquire the ¹³C NMR spectrum. A larger number of scans may be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Data Interpretation for this compound

The ¹³C NMR spectrum will display nine distinct signals, corresponding to the nine carbon atoms in the molecule. The presence of the fluorine atom will cause the signals for the carbons in the phenyl ring to appear as doublets due to C-F coupling.

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |

| ~195-200 | d | C=O | The carbonyl carbon is significantly deshielded and appears far downfield. It may show a small coupling to the fluorine atom. |

| ~158-160 | d | C-F | The carbon directly bonded to the fluorine atom (C-2) will be downfield and show a large one-bond C-F coupling constant (¹JCF). |

| ~148-150 | s | C-OCH₃ | The carbon attached to the methoxy group (C-5) will be downfield due to the oxygen's deshielding effect. |

| ~125-130 | d | C-1 | The carbon to which the acetyl group is attached (C-1) will show a smaller two-bond C-F coupling constant (²JCF). |

| ~115-120 | d | C-6 | This carbon will exhibit a three-bond C-F coupling constant (³JCF). |

| ~110-115 | d | C-4 | This carbon will show a two-bond C-F coupling constant (²JCF). |

| ~105-110 | d | C-3 | This carbon will exhibit a three-bond C-F coupling constant (³JCF). |

| ~55-60 | s | -OCH₃ | The methoxy carbon appears in the typical upfield region for sp³ carbons attached to an oxygen atom. |

| ~30-35 | d | -COCH₃ | The acetyl methyl carbon appears in the upfield region. It may show a small through-space coupling to the fluorine atom.[5] |

-

d = doublet, s = singlet

III. Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The MS data confirms the molecular weight, while the ¹H and ¹³C NMR data provide a detailed map of the molecular structure.

Caption: Integrated workflow for structural elucidation.

By combining these datasets, we can confidently confirm the structure of this compound. The mass spectrum confirms the molecular formula C₉H₉FO₂, the ¹H NMR confirms the substitution pattern on the aromatic ring and the presence of the methoxy and acetyl groups, and the ¹³C NMR, with its characteristic C-F coupling patterns, locks in the final structure.

IV. Conclusion